molecular formula C8H2F3NO2 B1394140 4,5,6-Trifluoroindoline-2,3-dione CAS No. 749240-64-0

4,5,6-Trifluoroindoline-2,3-dione

Cat. No. B1394140
M. Wt: 201.1 g/mol
InChI Key: QWDKZDRPORBMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trifluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H2F3NO2 . It is used for research and development purposes .

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds

The synthesis of trifluoromethylated compounds, such as the creation of trifluoromethylated pyrazoles, is an important application of compounds similar to 4,5,6-trifluoroindoline-2,3-dione. This process involves selective protection and reaction with arylhydrazines, indicating the compound's utility in synthetic organic chemistry (Lyga & Patera, 1990).

Corrosion Inhibition

Compounds structurally related to 4,5,6-trifluoroindoline-2,3-dione have been studied for their potential in inhibiting corrosion of metals. This involves their interaction with metal surfaces and indicates the compound's significance in materials science and engineering (Chafiq et al., 2020).

Molecular Structure Analysis

The study of molecular and crystal structures of derivatives of 4,5,6-trifluoroindoline-2,3-dione is vital for understanding its chemical properties and potential applications. This includes determining molecular conformations and interactions, crucial for pharmaceutical and chemical research (Karalı, 2021).

Herbicide Development

Derivatives of 4,5,6-trifluoroindoline-2,3-dione have been utilized in the synthesis of herbicides, particularly in exploring novel inhibitors for weed control. This application demonstrates the compound's role in agricultural science and plant protection (Wang et al., 2014).

Polymer Science

In polymer science, reactive groups related to 4,5,6-trifluoroindoline-2,3-dione have been used in synthesizing hydrophilic-hydrophobic two-component polymer networks. This showcases the compound's relevance in the development of advanced materials (Weber & Stadler, 1988).

Natural Product Chemistry

The compound finds application in natural product chemistry and synthetic intermediates, as shown in the oxidation of steroidal 5-en-3β-ols into 4-ene-3,6-diones. This indicates its usefulness in synthesizing complex biological molecules (Hunter & Priest, 2006).

Peptide Synthesis

It's also used in peptide synthesis, demonstrating the compound's potential in biochemistry and medicinal chemistry (Zhang et al., 2015).

Biophysical Interactions

Studies on biophysical interactions, such as the stability of plasma proteins upon interaction with derivatives of 4,5,6-trifluoroindoline-2,3-dione, are important for understanding its pharmacological implications (Nerusu et al., 2017).

Safety And Hazards

The safety data sheet for 4,5,6-Trifluoroindoline-2,3-dione suggests that it is for R&D use only and not for medicinal, household, or other uses . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

properties

IUPAC Name

4,5,6-trifluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDKZDRPORBMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676381
Record name 4,5,6-Trifluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trifluoroindoline-2,3-dione

CAS RN

749240-64-0
Record name 4,5,6-Trifluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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